Cetrorelix acetate is classified as a peptide drug. It is derived from the natural hormone Gonadotropin-Releasing Hormone and synthesized through various chemical methods, primarily solid-phase synthesis. This compound is marketed under the brand name Cetrotide and is available as a lyophilized powder for reconstitution prior to subcutaneous injection .
Cetrorelix acetate synthesis typically involves a multi-step process, often exceeding 26 steps. The most common methods include:
The final product undergoes purification using high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 99% .
Cetrorelix acetate has a linear structure comprising ten amino acids, which include both L- and D-amino acids. Its molecular formula is , with a molecular weight of approximately 1431 g/mol . The compound does not exhibit polymorphism, and its solubility in water is about 8 mg/mL, which is crucial for its formulation as an injectable solution .
The synthesis of cetrorelix acetate involves several key chemical reactions:
Cetrorelix acetate acts by competitively inhibiting the binding of gonadotropin-releasing hormone to its receptors in the pituitary gland. This inhibition leads to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing premature ovulation. This mechanism is particularly beneficial during assisted reproductive technology procedures where precise timing of ovulation is critical for success .
Cetrorelix acetate is primarily used in reproductive medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3